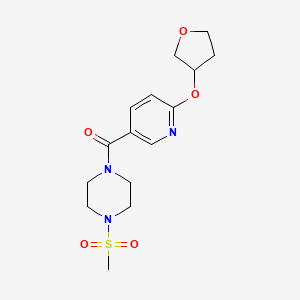

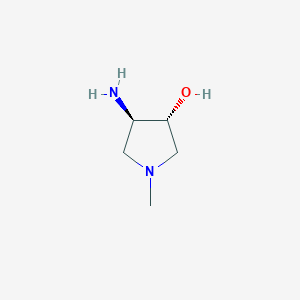

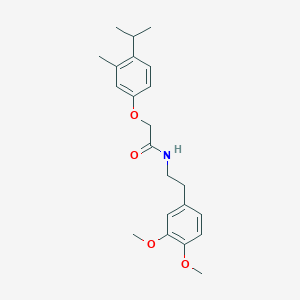

![molecular formula C23H32N4O4S B2685603 N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 946316-91-2](/img/structure/B2685603.png)

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C23H32N4O4S and its molecular weight is 460.59. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Receptor Antagonism

Adenosine A2B Receptor Antagonists : A study developed sulfonamide structures as potent adenosine A2B receptor antagonists. A new synthesis method was developed due to challenges in standard sulfonamide formation techniques. One compound exhibited high selectivity and potency at A2B receptors, with significant implications for therapeutic applications (Luo et al., 2006).

Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides or benzene-sulfonamides revealed their potential as selective class III agents for cardiac electrophysiological activity. This indicates the importance of the sulfonamide group in cardiac applications (Morgan et al., 1990).

5-HT6 Serotonin Receptor Antagonists : Studies have identified compounds with N,N-(dimethylamino)ethyl side chains as potent antagonists for the 5-HT6 serotonin receptor, demonstrating potential for treating disorders associated with this receptor (Mesquida et al., 2009).

Biological Activity and Therapeutic Potential

Antibacterial and Antifungal Activity : Research has shown that sulfonamide-derived compounds, including specific sulfonamide structures, exhibit moderate to significant antibacterial activity against various bacterial strains and good antifungal activity (Chohan & Shad, 2011).

Anti-Inflammatory Applications : Synthesized sulfonamides bearing a 1,4-benzodioxin ring demonstrated potential as therapeutic agents for inflammatory ailments. These compounds showed inhibitory activity against various bacterial strains and lipoxygenase, an enzyme associated with inflammation (Abbasi et al., 2017).

Molecular Tautomerism in Medicinal Chemistry : Investigation of tautomeric behavior of specific sulfonamide derivatives contributes to understanding their pharmaceutical and biological activities. This is crucial for the development of drugs targeting certain diseases (Erturk et al., 2016).

Synthesis and Spectroscopy

Solvatochromic Dyes in Biological Studies : The synthesis of specific sulfonamides has led to the development of solvatochromic dyes with strong solvent-dependent fluorescence. These dyes are valuable in biological research for studying various events and processes (Diwu et al., 1997).

Antimicrobial Agents Synthesis : Novel thiazolidinone derivatives have been synthesized, showing significant antimicrobial activity. This underscores the versatility of sulfonamide derivatives in synthesizing agents to combat microbial infections (Patel et al., 2012).

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N4O4S/c1-25(2)19-6-4-18(5-7-19)21(27-12-10-26(3)11-13-27)17-24-32(28,29)20-8-9-22-23(16-20)31-15-14-30-22/h4-9,16,21,24H,10-15,17H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXUIZEVXRCCPEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

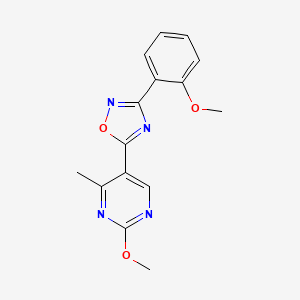

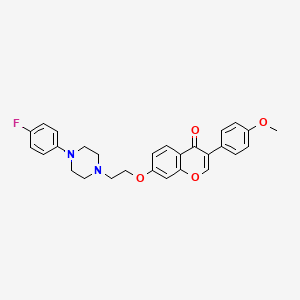

![1-[2-(1,2,4-Triazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2685520.png)

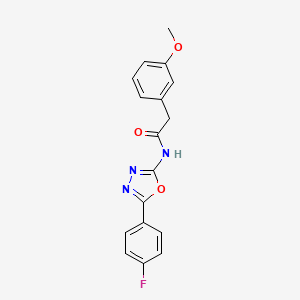

![2-{2,9-Dioxaspiro[5.5]undecan-3-yl}acetic acid](/img/structure/B2685531.png)

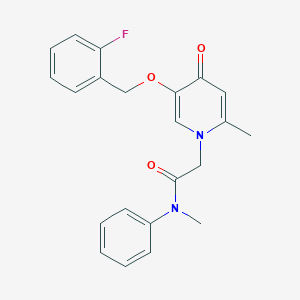

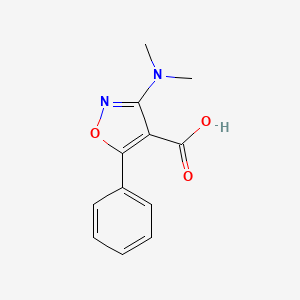

![2-methyl-N-((6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2685534.png)

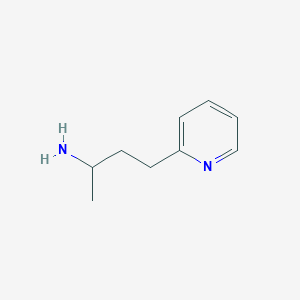

![3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2685543.png)